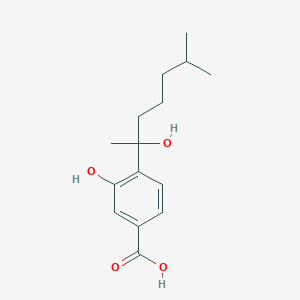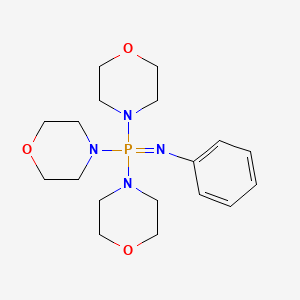
3-Hydroxy-4-(2-hydroxy-6-methylheptan-2-YL)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(2-hydroxy-6-methylheptan-2-YL)benzoic acid is a natural product found in Glonium with data available.
Wissenschaftliche Forschungsanwendungen
Derivation from Fungi and Medicinal Plants
A benzoic acid derivative closely related to 3-Hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoic acid was isolated from the endophytic fungus Aspergillus versicolor derived from the medicinal plant Euphorbia royleana. This derivative was named methyl(S)-3-hydroxy-4-(2- hydroxy -6-methylheptan-2-yl)benzoate and elucidated using NMR and MS methods (Ye et al., 2020).
Synthesis and Antibacterial Activity
Another significant research application is in the synthesis of novel 3-Hydroxy benzoic acid hybrid derivatives. These compounds, including closely related derivatives, have been synthesized and tested for their potential antibacterial activity. This combinatorial synthesis approach is considered a valuable method to generate potent chemotherapeutic agents (Satpute et al., 2018).
Metabolism in Microorganisms
The compound has also been studied in the context of microbial metabolism. It was identified as a part of the metabolic pathway in Pseudomonas putida, which processes 2,3-dihydroxybiphenyl, leading to the production of related benzoic acid compounds (Catelani et al., 1973).
Fungus-Derived Derivatives and Bioactivity
Marine-derived fungus Aspergillus sydowii strain CUGB-F126 has been found to produce a new sydonic acid derivative with glycinate, closely related to this compound. This compound and others isolated from the same strain did not show inhibitory activity against Staphylococcus aureus and Candida albicans (Xu et al., 2017).
Coordination Polymers and Gas Sensing
A related compound, (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, has been employed in synthesizing metal complex or coordination polymers. These compounds have been characterized and have shown potential in gas sensing applications due to their fluorescence emission properties (Rad et al., 2016).
Eigenschaften
| 65967-73-9 | |
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
VZXPWVDKXCYHSI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Kanonische SMILES |
CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]benzamide](/img/structure/B1659482.png)

![5-(1,3-Benzothiazol-2-yl)-4-[4-(diethylamino)phenyl]-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-one](/img/structure/B1659485.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B1659486.png)

![N-(3-chloro-4-methoxyphenyl)-4-methoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B1659488.png)
![N-(2-chloroethyl)-2H,3H-imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1659491.png)


![3-Ethoxy-2,4,11,14,17,20-hexaoxa-3lambda5-phosphatricyclo[19.4.0.05,10]pentacosa-1(25),5,7,9,21,23-hexaene 3-oxide](/img/structure/B1659497.png)
![N-Cyclohexyl-2-[3-(morpholine-4-sulfonyl)benzoyl]hydrazine-1-carboxamide](/img/structure/B1659498.png)


